2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the furan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Methoxylation: Methoxy groups are added using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Interacting with cellular receptors: Binding to receptors on the cell surface to trigger specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Propenal, 3-(4-hydroxy-3,5-dimethoxyphenyl): Shares structural similarities but differs in functional groups and overall structure.
3-(4-hydroxy-3-methoxyphenyl)propionic acid: Similar in having hydroxyl and methoxy groups but differs in the core structure.
Properties
IUPAC Name |
2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAOREQYVAAYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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